4-Pentynoyl-Val-Ala-PAB

説明

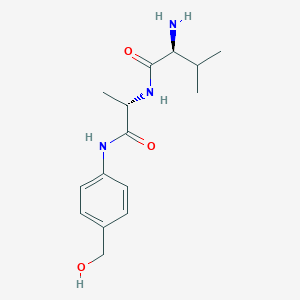

Structure

3D Structure

特性

IUPAC Name |

(2S)-2-amino-N-[(2S)-1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]-3-methylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O3/c1-9(2)13(16)15(21)17-10(3)14(20)18-12-6-4-11(8-19)5-7-12/h4-7,9-10,13,19H,8,16H2,1-3H3,(H,17,21)(H,18,20)/t10-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNWYWNRCBPYLML-GWCFXTLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@H](C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401235155 | |

| Record name | L-Valyl-N-[4-(hydroxymethyl)phenyl]-L-alaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401235155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1343476-44-7 | |

| Record name | L-Valyl-N-[4-(hydroxymethyl)phenyl]-L-alaninamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1343476-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Valyl-N-[4-(hydroxymethyl)phenyl]-L-alaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401235155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Pentynoyl-Val-Ala-PAB: A Dual-Functionality ADC Linker and Chemical Probe

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Pentynoyl-Val-Ala-PAB is a highly versatile molecule at the forefront of bioconjugation and targeted therapeutics. It serves as a cleavable linker in Antibody-Drug Conjugates (ADCs), facilitating the controlled release of cytotoxic payloads within tumor cells. Concurrently, its terminal alkyne group enables its use as a chemical probe for bioorthogonal "click" chemistry applications, such as target identification and visualization in chemical proteomics. This technical guide provides a comprehensive overview of its core properties, mechanism of action, synthesis, and key experimental protocols relevant to its application in drug development and research.

Introduction to this compound

This compound is a chemical entity composed of three key functional components: a 4-pentynoyl group, a dipeptide sequence (Valine-Alanine), and a p-aminobenzyl alcohol (PAB) self-immolative spacer. This strategic design imparts dual functionality:

-

As an ADC Linker: It connects a monoclonal antibody to a potent cytotoxic drug. The Val-Ala dipeptide is specifically designed to be cleaved by cathepsin B, an enzyme highly expressed in the lysosomal compartment of cancer cells, ensuring targeted drug release.[]

-

As a Chemical Probe: The terminal alkyne of the 4-pentynoyl group serves as a handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.[2][3] This allows for the attachment of reporter molecules (e.g., fluorophores, biotin) for visualization or enrichment of target proteins.

Core Components and Their Functions

The functionality of this compound is derived from its distinct molecular components:

-

4-Pentynoyl Group: This N-terminal cap provides a bioorthogonal handle for click chemistry. Its terminal alkyne is highly reactive with azide-containing molecules in the presence of a copper(I) catalyst, enabling efficient and specific conjugation without interfering with biological processes.[2][3]

-

Valine-Alanine (Val-Ala) Dipeptide: This sequence is a substrate for the lysosomal protease cathepsin B.[] Compared to the more common Val-Cit linker, the Val-Ala linker has been reported to be less hydrophobic, which can lead to reduced aggregation of the final ADC product—a critical parameter for manufacturing and clinical viability.[][4]

-

p-Aminobenzyl Alcohol (PAB) Spacer: The PAB group acts as a self-immolative spacer. Following the enzymatic cleavage of the Val-Ala dipeptide, the PAB moiety undergoes a 1,6-elimination reaction, leading to the release of the attached payload in its unmodified, active form.

Mechanism of Action in Antibody-Drug Conjugates

The targeted delivery and controlled release of a cytotoxic payload by an ADC utilizing the this compound linker is a multi-step process.

Caption: ADC mechanism of action from circulation to apoptosis.

Application in Chemical Proteomics

The 4-pentynoyl group enables the use of this molecule, or a derivative, as a probe for activity-based protein profiling (ABPP) or target identification studies.

Caption: Workflow for proteomics using an alkyne-tagged probe.

Data Presentation

While specific quantitative data for this compound is not extensively available in the public domain, the properties of the core Val-Ala-PAB linker have been compared to the more common Val-Cit-PAB linker.

| Property | Val-Ala-PAB Linker | Val-Cit-PAB Linker | Reference |

| Relative Hydrophobicity | Lower | Higher | [4] |

| ADC Aggregation | Less prone to aggregation at high Drug-to-Antibody Ratios (DARs) | More prone to aggregation at high DARs | [] |

| Plasma Stability | Generally stable in human plasma; susceptible to cleavage by mouse carboxylesterase Ces1C. | Generally stable in human plasma; also susceptible to cleavage by mouse carboxylesterase Ces1C. | [4] |

| Cathepsin B Cleavage | Efficiently cleaved. Some studies suggest a slower cleavage rate compared to Val-Cit. | Efficiently cleaved. | [5] |

Experimental Protocols

The following are representative protocols for the synthesis and evaluation of this compound and ADCs derived from it.

Synthesis of this compound

The synthesis is typically achieved through solid-phase peptide synthesis (SPPS) followed by N-terminal acylation.

Materials:

-

Fmoc-Ala-Wang resin

-

Fmoc-Val-OH

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Piperidine

-

4-Pentynoic acid

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

p-Aminobenzyl alcohol

-

TFA (Trifluoroacetic acid)

-

DCM (Dichloromethane)

-

DMF (Dimethylformamide)

Protocol:

-

Fmoc-Valine Coupling: Swell Fmoc-Ala-Wang resin in DMF. In a separate vessel, activate Fmoc-Val-OH with HBTU and DIPEA in DMF. Add the activated amino acid solution to the resin and agitate for 2 hours. Wash the resin with DMF and DCM.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from Valine. Wash the resin with DMF and DCM.

-

4-Pentynoic Acid Coupling: Activate 4-pentynoic acid with HBTU and DIPEA in DMF. Add the activated acid to the resin and agitate for 2 hours. Wash the resin with DMF and DCM.

-

Cleavage from Resin: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

PAB Moiety Addition: The cleaved 4-Pentynoyl-Val-Ala carboxylic acid is then coupled to p-aminobenzyl alcohol using a coupling agent such as HATU in the presence of DIPEA in DMF.

-

Purification: The crude product is precipitated in cold diethyl ether, collected by centrifugation, and purified by reverse-phase HPLC. The final product is characterized by LC-MS and NMR.

In Vitro Cathepsin B Cleavage Assay

This assay quantifies the rate of payload release from an ADC in the presence of cathepsin B.

Materials:

-

ADC conjugated with this compound-Payload

-

Recombinant human cathepsin B

-

Assay Buffer: 50 mM sodium acetate, 5 mM DTT, pH 5.5

-

Quenching Solution: Acetonitrile with an internal standard

-

HPLC-MS system

Protocol:

-

Enzyme Activation: Pre-incubate recombinant human cathepsin B in the assay buffer at 37°C for 15 minutes.

-

Reaction Initiation: Add the ADC to the activated enzyme solution to a final concentration of ~10 µM. The final enzyme concentration is typically in the nanomolar range (e.g., 50 nM).

-

Incubation: Incubate the reaction mixture at 37°C.

-

Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction and immediately quench it by adding 3 volumes of cold quenching solution.

-

Sample Preparation: Centrifuge the quenched samples to precipitate the protein.

-

Analysis: Analyze the supernatant by HPLC-MS to quantify the amount of released payload relative to the intact ADC-linker-payload.

-

Data Analysis: Plot the percentage of released payload against time to determine the cleavage kinetics.

Plasma Stability Assay

This assay assesses the stability of the ADC in plasma, monitoring for premature payload release.

Materials:

-

ADC conjugated with this compound-Payload

-

Human plasma (or other species of interest)

-

PBS (Phosphate-buffered saline)

-

Quenching Solution: Acetonitrile with an internal standard

-

LC-MS system

Protocol:

-

Sample Preparation: Dilute the ADC into pre-warmed (37°C) plasma to a final concentration of ~100 µg/mL.

-

Incubation: Incubate the plasma samples at 37°C.

-

Time Points: At specified time points (e.g., 0, 1, 4, 8, 24, 48, 96 hours), withdraw an aliquot of the plasma sample.

-

Quenching and Extraction: Add 3 volumes of cold acetonitrile with an internal standard to the plasma aliquot to precipitate plasma proteins and extract the ADC and any released payload.

-

Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant using an appropriate LC-MS method (e.g., size-exclusion chromatography or reverse-phase chromatography coupled to a mass spectrometer) to quantify the amount of intact ADC remaining.

-

Data Analysis: Calculate the percentage of intact ADC remaining at each time point and determine the half-life (t½) of the ADC in plasma.

Conclusion

This compound is a sophisticated chemical tool with significant applications in the development of next-generation ADCs and in the field of chemical biology. Its cathepsin B-cleavable dipeptide offers a reliable mechanism for targeted drug release, while the Val-Ala sequence may provide advantages in reducing ADC aggregation. The integrated alkyne handle extends its utility beyond drug delivery, enabling its use as a probe for target discovery and validation. Further research providing detailed quantitative analysis of its cleavage kinetics and in vivo performance will be invaluable for optimizing its application in future therapeutic and research endeavors.

References

An In-depth Technical Guide to 4-Pentynoyl-Val-Ala-PAB: A Key Linker for Advanced Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and applications of the 4-Pentynoyl-Val-Ala-PAB linker, a critical component in the development of next-generation antibody-drug conjugates (ADCs). This document details the synthesis, mechanism of action, and relevant experimental protocols for the characterization and utilization of this versatile linker.

Introduction

This compound is a protease-cleavable linker designed for the targeted delivery of cytotoxic payloads to cancer cells. It incorporates three key functional components: a 4-pentynoyl group for bioorthogonal conjugation, a Valine-Alanine (Val-Ala) dipeptide as a substrate for lysosomal proteases, and a p-aminobenzyl alcohol (PAB) self-immolative spacer. This combination allows for stable drug conjugation, high plasma stability, and specific intracellular release of the payload, thereby enhancing the therapeutic window of ADCs. The presence of the terminal alkyne in the 4-pentynoyl group makes it particularly suitable for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling a precise and efficient attachment of azide-modified payloads.

Structure and Properties

The chemical structure of this compound is characterized by its distinct functional moieties. The Val-Ala dipeptide is specifically recognized and cleaved by lysosomal enzymes like cathepsin B, which are often overexpressed in the tumor microenvironment. Following enzymatic cleavage, the PAB spacer undergoes a 1,6-elimination reaction to release the conjugated drug in its active form.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₂₀H₂₇N₃O₄ | [1] |

| Molecular Weight | 373.45 g/mol | [2] |

| CAS Number | 1956294-75-9 | [1] |

| Appearance | White to off-white solid | Generic supplier data |

| Purity | >95% | [1] |

| Solubility | Soluble in DMSO and DMF | Generic supplier data |

| Storage | -20°C, under dry conditions | [3] |

Synthesis and Characterization

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS), followed by the coupling of the 4-pentynoyl group.

Synthetic Workflow

Experimental Protocol: Synthesis

A representative protocol for the synthesis of this compound is as follows, adapted from general solid-phase peptide synthesis methodologies and patent literature for similar compounds[4]:

-

Resin Swelling: Rink amide resin is swelled in dimethylformamide (DMF).

-

Fmoc-Alanine Coupling: The resin is treated with a solution of Fmoc-Ala-OH, diisopropylcarbodiimide (DIC), and Oxyma in DMF. The coupling reaction is monitored for completion (e.g., using a Kaiser test).

-

Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with a solution of 20% piperidine in DMF.

-

Fmoc-Valine Coupling: A solution of Fmoc-Val-OH, DIC, and Oxyma in DMF is added to the deprotected resin.

-

Fmoc Deprotection: The Fmoc group is removed as described in step 3.

-

4-Pentynoic Acid Coupling: The deprotected dipeptide on the resin is coupled with 4-pentynoic acid using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and diisopropylethylamine (DIPEA) in DMF[4].

-

Cleavage and Deprotection: The final compound is cleaved from the resin and all protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS).

-

Purification: The crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product is characterized by liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.

Characterization Data

| Analysis Method | Expected Results |

| LC-MS | A major peak corresponding to the expected mass-to-charge ratio (m/z) of [M+H]⁺. |

| ¹H NMR | Characteristic peaks corresponding to the protons of the valine, alanine, p-aminobenzyl, and 4-pentynoyl moieties. |

| ¹³C NMR | Resonances consistent with the carbon skeleton of the molecule. |

Mechanism of Action in Antibody-Drug Conjugates

The utility of this compound in an ADC is realized through a multi-step intracellular process.

Experimental Protocols for Evaluation

Protocol for ADC Conjugation via Click Chemistry (CuAAC)

This protocol describes the conjugation of an azide-containing payload to an antibody functionalized with the this compound linker.

-

Reagent Preparation:

-

Prepare a stock solution of the this compound functionalized antibody in a suitable buffer (e.g., PBS, pH 7.4).

-

Dissolve the azide-modified cytotoxic payload in an organic solvent like DMSO.

-

Prepare stock solutions of copper(II) sulfate (CuSO₄), a copper-coordinating ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate) in water[3][5][6].

-

-

Conjugation Reaction:

-

In a reaction vessel, combine the antibody-linker conjugate and the azide-payload (typically at a molar excess of the payload).

-

Add the copper-ligand complex to the mixture.

-

Initiate the reaction by adding the reducing agent.

-

Incubate the reaction at room temperature for 1-2 hours, protected from light.

-

-

Purification:

-

Purify the resulting ADC using size-exclusion chromatography (SEC) or affinity chromatography to remove unreacted payload and other reagents.

-

-

Characterization:

-

Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or LC-MS.

-

Protocol for In Vitro Plasma Stability Assay

This assay evaluates the stability of the linker in human plasma.

-

Incubation:

-

Incubate the ADC (at a final concentration of, for example, 1 µM) in human plasma at 37°C.

-

Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).

-

-

Sample Preparation:

-

At each time point, precipitate the plasma proteins by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Centrifuge the samples to pellet the precipitated proteins.

-

-

LC-MS Analysis:

Protocol for Cathepsin B Cleavage Assay

This assay confirms the specific enzymatic cleavage of the Val-Ala linker.

-

Reaction Setup:

-

Prepare a reaction buffer (e.g., 100 mM sodium acetate, pH 5.5) containing a reducing agent (e.g., DTT) to activate cathepsin B.

-

Add the ADC to the reaction buffer.

-

Initiate the reaction by adding a known amount of purified human cathepsin B.

-

Incubate the reaction at 37°C.

-

-

Time Points and Quenching:

-

Collect aliquots at different time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Quench the reaction by adding a strong acid (e.g., trifluoroacetic acid) or an organic solvent.

-

-

Analysis:

Applications and Significance in Drug Development

The this compound linker is a valuable tool for the development of next-generation ADCs with improved therapeutic indices. Its key features offer several advantages:

-

High Plasma Stability: The Val-Ala dipeptide is relatively stable in circulation, minimizing premature drug release and off-target toxicity[3][12].

-

Specific Intracellular Cleavage: Efficient cleavage by lysosomal proteases ensures targeted payload release within cancer cells.

-

Versatile Conjugation: The 4-pentynoyl group allows for precise and efficient drug conjugation via click chemistry, leading to more homogeneous ADC products[3].

-

Improved Hydrophilicity: Compared to the more commonly used Val-Cit linker, the Val-Ala linker can offer improved hydrophilicity, which may reduce ADC aggregation[12].

These properties make this compound a linker of choice for conjugating a wide range of cytotoxic payloads, including auristatins and maytansinoids, to monoclonal antibodies for the treatment of various cancers[3].

Conclusion

This compound is a well-designed ADC linker that combines the benefits of enzymatic cleavability with the precision of bioorthogonal conjugation. Its favorable properties of high plasma stability and specific intracellular payload release make it a critical component in the ongoing efforts to develop safer and more effective antibody-drug conjugates for targeted cancer therapy. The experimental protocols outlined in this guide provide a framework for the synthesis, conjugation, and evaluation of ADCs incorporating this advanced linker technology.

References

- 1. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 2. WO2019094395A2 - Hydrophilic linkers for antibody drug conjugates - Google Patents [patents.google.com]

- 3. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 4. WO2018218004A1 - Linkers for antibody drug conjugates - Google Patents [patents.google.com]

- 5. jenabioscience.com [jenabioscience.com]

- 6. researchgate.net [researchgate.net]

- 7. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 4-Pentynoyl-Val-Ala-PAB Linker

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the 4-Pentynoyl-Val-Ala-PAB (4-pentynoyl-L-valyl-L-alanyl-p-aminobenzyl alcohol) linker, a critical component in the development of antibody-drug conjugates (ADCs). This linker system incorporates a terminal alkyne group for bioorthogonal conjugation, a cathepsin B-cleavable valine-alanine dipeptide, and a self-immolative p-aminobenzyl alcohol (PAB) spacer, facilitating the targeted release of cytotoxic payloads within cancer cells. This document outlines a detailed, multi-step solution-phase synthesis protocol, presents quantitative data in structured tables, and includes visualizations of the synthetic pathway and experimental workflow.

Introduction

The this compound linker is an advanced, cleavable linker designed for ADCs. Its modular design allows for the stable attachment of a potent drug payload to a monoclonal antibody. The valine-alanine dipeptide sequence is specifically recognized and cleaved by cathepsin B, an enzyme often overexpressed in the lysosomal compartments of tumor cells.[1][2] Following enzymatic cleavage, the PAB spacer undergoes a 1,6-elimination reaction, releasing the unmodified active drug.[3] The terminal 4-pentynoyl group provides a handle for "click chemistry," enabling a highly efficient and specific conjugation to an azide-modified antibody.[4][5]

Synthetic Pathway Overview

The synthesis of this compound is accomplished through a four-step solution-phase synthesis. The general workflow involves the sequential coupling of the amino acid and linker components, with appropriate protection and deprotection steps.

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Boc-Ala-PAB-OH (Intermediate 1)

This initial step involves the coupling of Boc-protected L-alanine (Boc-Ala-OH) with p-aminobenzyl alcohol (PAB).

Diagram of Step 1:

Caption: Synthesis of Intermediate 1, Boc-Ala-PAB-OH.

Methodology:

-

To a solution of Boc-Ala-OH (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add p-aminobenzyl alcohol (1.0 eq), HATU (1.1 eq), and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Boc-Ala-PAB-OH as a solid.

Step 2: Synthesis of Boc-Val-Ala-PAB-OH (Intermediate 2)

This step involves the deprotection of the Boc group from Intermediate 1, followed by coupling with Boc-protected L-valine (Boc-Val-OH).

Diagram of Step 2:

Caption: Synthesis of Intermediate 2, Boc-Val-Ala-PAB-OH.

Methodology:

-

Boc Deprotection: Dissolve Boc-Ala-PAB-OH (1.0 eq) in a solution of 20-40% trifluoroacetic acid (TFA) in dichloromethane (DCM). Stir the solution at room temperature for 1-2 hours.

-

Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene to ensure complete removal of TFA.

-

Coupling: Dissolve the resulting crude H-Ala-PAB-OH TFA salt in anhydrous DMF. Add Boc-Val-OH (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).

-

Stir the reaction mixture at room temperature under an inert atmosphere for 4-6 hours.

-

Monitor the reaction by TLC.

-

Work-up the reaction as described in Step 1.

-

Purify the crude product by flash column chromatography on silica gel to yield Boc-Val-Ala-PAB-OH.

Step 3: Synthesis of H-Val-Ala-PAB-OH (Intermediate 3)

This step involves the final Boc deprotection to yield the free amine of the dipeptide linker.

Diagram of Step 3:

Caption: Synthesis of Intermediate 3, H-Val-Ala-PAB-OH.

Methodology:

-

Dissolve Boc-Val-Ala-PAB-OH (1.0 eq) in a solution of 20-40% TFA in DCM.

-

Stir the solution at room temperature for 1-2 hours.

-

Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene.

-

The resulting crude H-Val-Ala-PAB-OH TFA salt is typically used in the next step without further purification.

Step 4: Synthesis of this compound (Final Product)

The final step is the acylation of the free amine of the dipeptide with 4-pentynoic acid.

Diagram of Step 4:

Caption: Synthesis of the final product, this compound.

Methodology:

-

Dissolve the crude H-Val-Ala-PAB-OH TFA salt (1.0 eq) in anhydrous DMF.

-

Add 4-pentynoic acid (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).

-

Stir the reaction mixture at room temperature under an inert atmosphere for 4-6 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final product by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain this compound as a pure solid.

Data Presentation

The following tables summarize the expected materials and representative quantitative data for the synthesis of this compound.

Table 1: Key Reagents and Materials

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Supplier (Example) |

| Boc-L-Alanine | C₈H₁₅NO₄ | 189.21 | Sigma-Aldrich |

| p-Aminobenzyl alcohol | C₇H₉NO | 123.15 | Sigma-Aldrich |

| Boc-L-Valine | C₁₀H₁₉NO₄ | 217.26 | Sigma-Aldrich |

| 4-Pentynoic acid | C₅H₆O₂ | 98.10 | Sigma-Aldrich |

| HATU | C₁₀H₁₅F₆N₆OP | 380.23 | Sigma-Aldrich |

| DIPEA | C₈H₁₉N | 129.24 | Sigma-Aldrich |

| Trifluoroacetic acid | C₂HF₃O₂ | 114.02 | Sigma-Aldrich |

| Dichloromethane | CH₂Cl₂ | 84.93 | Fisher Scientific |

| N,N-Dimethylformamide | C₃H₇NO | 73.09 | Fisher Scientific |

| Ethyl acetate | C₄H₈O₂ | 88.11 | Fisher Scientific |

| Hexanes | C₆H₁₄ | 86.18 | Fisher Scientific |

| Silica Gel (for flash chromatography) | SiO₂ | 60.08 | Sorbent Technologies |

Table 2: Summary of Synthetic Steps and Expected Yields

| Step | Product | Starting Material | Key Reagents | Typical Yield (%) |

| 1 | Boc-Ala-PAB-OH | Boc-Ala-OH, PAB | HATU, DIPEA | 85-95 |

| 2 | Boc-Val-Ala-PAB-OH | Boc-Ala-PAB-OH, Boc-Val-OH | TFA, HATU, DIPEA | 80-90 |

| 3 | H-Val-Ala-PAB-OH | Boc-Val-Ala-PAB-OH | TFA | >95 (crude) |

| 4 | This compound | H-Val-Ala-PAB-OH, 4-Pentynoic acid | HATU, DIPEA | 70-85 (after HPLC) |

Table 3: Characterization Data for this compound

| Analysis | Expected Results |

| Molecular Formula | C₂₀H₂₇N₃O₄ |

| Molecular Weight | 373.45 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~10.0 (s, 1H, NH-PAB), ~8.2 (d, 1H, NH-Ala), ~8.0 (d, 1H, NH-Val), 7.5 (d, 2H, Ar-H), 7.2 (d, 2H, Ar-H), 5.1 (t, 1H, CH₂OH), 4.4 (m, 1H, Ala-αH), 4.3 (m, 2H, CH₂OH), 4.1 (m, 1H, Val-αH), 2.8 (t, 1H, C≡CH), 2.4 (m, 2H, CH₂C≡C), 2.2 (m, 2H, CH₂CO), 2.0 (m, 1H, Val-βH), 1.3 (d, 3H, Ala-CH₃), 0.9 (dd, 6H, Val-γCH₃) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): ~172, ~171, ~170 (C=O), ~138, ~137, ~128, ~120 (Ar-C), ~84 (C≡CH), ~71 (C≡CH), ~63 (CH₂OH), ~59 (Val-αC), ~49 (Ala-αC), ~35 (CH₂CO), ~30 (Val-βC), ~19, ~18 (Val-γC), ~18 (Ala-βC), ~15 (CH₂C≡C) |

| Mass Spectrometry (ESI+) | m/z: 374.2 [M+H]⁺, 396.2 [M+Na]⁺ |

| Purity (HPLC) | >95% |

Conclusion

This technical guide provides a detailed and structured approach to the synthesis of the this compound linker. The described solution-phase methodology, utilizing standard peptide coupling and deprotection techniques, offers a reliable route to this important ADC component. The provided data and visualizations are intended to assist researchers in the successful synthesis and characterization of this linker for applications in targeted drug delivery and ADC development. Adherence to standard laboratory safety practices and the use of high-purity reagents are essential for achieving the desired outcomes.

References

An In-depth Technical Guide to the Mechanism of Action of 4-Pentynoyl-Val-Ala-PAB

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-Pentynoyl-Val-Ala-PAB moiety is a sophisticated, cleavable linker system integral to the design of advanced Antibody-Drug Conjugates (ADCs). This technical guide delineates the core mechanism of action of this linker, detailing the synergistic functions of its three key components: the bioorthogonal 4-pentynoyl group, the protease-sensitive Val-Ala dipeptide, and the self-immolative para-aminobenzyl (PAB) spacer. This document provides a comprehensive overview of the intracellular payload release mechanism, comparative quantitative data, detailed experimental protocols for assessing linker performance, and visualizations of the critical pathways and workflows involved in its function and evaluation.

Introduction

Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, designed to selectively deliver highly potent cytotoxic agents to tumor cells while minimizing systemic toxicity. The linker, which connects the monoclonal antibody to the cytotoxic payload, is a critical determinant of an ADC's therapeutic index. The this compound linker is an exemplary cleavable linker system, engineered for stability in circulation and efficient, specific payload release within the target cancer cell.

This linker's architecture is tripartite:

-

4-Pentynoyl Group: An alkyne-containing chemical handle that facilitates bioorthogonal conjugation to an azide-modified antibody or payload via click chemistry. This allows for precise and stable attachment.[][2]

-

Valine-Alanine (Val-Ala) Dipeptide: A specific substrate for lysosomal proteases, particularly Cathepsin B, which is often overexpressed in the tumor microenvironment.[]

-

para-Aminobenzyl (PAB) Spacer: A self-immolative unit that, upon cleavage of the Val-Ala dipeptide, undergoes a rapid 1,6-elimination reaction to release the unmodified cytotoxic payload.[]

This guide will provide an in-depth exploration of the mechanism of action of this linker system, supported by quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a comprehensive understanding for researchers in the field of drug development.

Core Mechanism of Action: Intracellular Payload Release

The therapeutic efficacy of an ADC utilizing the this compound linker is contingent upon a multi-step intracellular process that ensures the targeted release of the cytotoxic payload.

-

Circulation and Tumor Targeting: The ADC circulates systemically, with the linker designed to be stable at physiological pH, preventing premature drug release. The monoclonal antibody component of the ADC directs it to specific antigens overexpressed on the surface of tumor cells.

-

Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.[4] The complex is then trafficked through the endosomal-lysosomal pathway.

-

Lysosomal Cleavage: Within the acidic and enzyme-rich environment of the lysosome, proteases, most notably Cathepsin B, recognize and cleave the amide bond of the Val-Ala dipeptide.[] While Cathepsin B is the primary enzyme, other lysosomal proteases can also contribute to this cleavage.[5]

-

Self-Immolation of the PAB Spacer: The enzymatic cleavage of the Val-Ala dipeptide unmasks an aniline nitrogen on the PAB spacer. This initiates a spontaneous and rapid electronic cascade, known as 1,6-elimination.

-

Payload Release: The 1,6-elimination results in the fragmentation of the PAB spacer into carbon dioxide and aza-quinone methide, thereby liberating the active, unmodified cytotoxic payload into the cytoplasm of the cancer cell.[]

-

Induction of Cytotoxicity: The released payload can then exert its cytotoxic effect, for instance, by binding to tubulin and disrupting microtubule dynamics, ultimately leading to cell cycle arrest and apoptosis. The specific signaling pathways affected are dependent on the nature of the released payload.

dot

Figure 1: General mechanism of action of an ADC with a this compound linker.

Quantitative Data and Comparative Analysis

While specific quantitative data for the this compound linker is not extensively available in the public domain, valuable insights can be drawn from studies on the closely related Val-Ala-PAB linker and its comparison with the more conventional Val-Cit-PAB linker.

Table 1: Comparative Properties of Val-Ala vs. Val-Cit Linkers

| Parameter | Val-Ala Linker | Val-Cit Linker | Reference(s) |

| Relative Cathepsin B Cleavage Rate | Slower (approximately 50% of Val-Cit rate in one study) | Faster | [6] |

| Plasma Stability (Mouse Serum Half-life) | More stable (t1/2 ≈ 23 hours) | Less stable (t1/2 ≈ 11.2 hours) | [7] |

| Hydrophobicity | Lower | Higher | [8][] |

| ADC Aggregation at High DAR | Less prone to aggregation (DAR up to 7.4 with <10% aggregation) | More prone to aggregation | [7][8][] |

| In Vitro Cytotoxicity (with MMAE) | Comparable to Val-Cit | Comparable to Val-Ala | [] |

| In Vivo Efficacy | Can be superior due to better stability and PK profile | Effective, but can be limited by instability in some models | [7] |

Note: DAR = Drug-to-Antibody Ratio; MMAE = Monomethyl auristatin E; PBD = Pyrrolobenzodiazepine.

The lower hydrophobicity of the Val-Ala linker is a significant advantage, particularly when conjugating lipophilic payloads like PBD dimers, as it reduces the propensity for ADC aggregation, which can lead to faster clearance and reduced efficacy.[8][]

Experimental Protocols

The following are generalized protocols for key experiments to characterize the functionality of ADCs with a this compound linker.

In Vitro Cathepsin B Cleavage Assay

Objective: To determine the rate of payload release from the ADC upon incubation with Cathepsin B.

Materials:

-

ADC with this compound linker

-

Recombinant human Cathepsin B

-

Assay Buffer (e.g., 100 mM sodium acetate, pH 5.5)

-

Activation Solution (e.g., 10 mM DTT in assay buffer)

-

Quenching Solution (e.g., 10% trifluoroacetic acid)

-

HPLC system with a reverse-phase column

Procedure:

-

Enzyme Activation: Pre-incubate Cathepsin B in activation solution for 15 minutes at 37°C.

-

Reaction Setup: In a microcentrifuge tube, combine the ADC (e.g., final concentration 10 µM) with pre-warmed assay buffer.

-

Initiate Reaction: Add the activated Cathepsin B (e.g., final concentration 100 nM) to the ADC solution to start the reaction. Incubate at 37°C.

-

Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Quench Reaction: Immediately add the aliquot to the quenching solution.

-

Analysis: Analyze the samples by HPLC to quantify the amount of released payload and remaining intact ADC.

-

Data Analysis: Plot the concentration of the released payload against time to determine the cleavage rate.

dot

Figure 2: Workflow for an in vitro Cathepsin B cleavage assay.

Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.

Materials:

-

ADC with this compound linker

-

Human plasma (or other species of interest)

-

Phosphate-buffered saline (PBS)

-

Protein A/G affinity chromatography beads

-

LC-MS/MS system

Procedure:

-

Incubation: Incubate the ADC (e.g., final concentration 100 µg/mL) in plasma at 37°C.

-

Time Points: At various time points (e.g., 0, 24, 48, 96, 168 hours), take an aliquot of the plasma-ADC mixture.

-

ADC Capture: Add the aliquot to Protein A/G beads to capture the ADC and any antibody-containing fragments.

-

Wash: Wash the beads with PBS to remove unbound plasma proteins.

-

Elution and Analysis: Elute the captured species and analyze by LC-MS/MS to determine the average drug-to-antibody ratio (DAR) and quantify any released payload.

-

Data Analysis: Plot the average DAR over time to determine the plasma half-life of the conjugate.

In Vitro Cytotoxicity Assay (MTT/XTT Assay)

Objective: To determine the potency (e.g., IC50 value) of the ADC against target and non-target cancer cell lines.

Materials:

-

Target (antigen-positive) and non-target (antigen-negative) cell lines

-

Complete cell culture medium

-

ADC, control antibody, and free payload

-

MTT or XTT reagent

-

Solubilization solution (for MTT assay)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with serial dilutions of the ADC, control antibody, and free payload. Include untreated cells as a control.

-

Incubation: Incubate the plates for a period that allows for ADC internalization, payload release, and cell death (typically 72-120 hours).

-

Reagent Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours.

-

Measurement: If using MTT, add solubilization solution. Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT).

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against the logarithm of the ADC concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathways and Downstream Effects

The ultimate mechanism of action of the ADC is dictated by the cytotoxic payload released from the this compound linker. The payload's interaction with its intracellular target initiates signaling cascades that lead to cell death.

For instance, if the payload is an auristatin such as MMAE, it will bind to tubulin, inhibiting microtubule polymerization. This disruption of the microtubule network leads to:

-

G2/M Phase Cell Cycle Arrest: The cell is unable to form a proper mitotic spindle, preventing progression through mitosis.

-

Activation of Apoptotic Pathways: The prolonged cell cycle arrest triggers intrinsic and/or extrinsic apoptotic pathways, culminating in the activation of caspases and programmed cell death.

dot

Figure 3: Example signaling pathway for an auristatin payload released from the linker.

Conclusion

The this compound linker is a highly engineered system that exemplifies the principles of modern ADC design: stability in circulation, specific and efficient intracellular cleavage, and traceless release of the active payload. The Val-Ala dipeptide offers advantages in terms of reduced hydrophobicity and lower ADC aggregation compared to the traditional Val-Cit linker, while the 4-pentynoyl group provides a versatile handle for bioorthogonal conjugation. A thorough understanding of its multi-step mechanism of action, supported by robust quantitative analysis and well-defined experimental protocols, is essential for the successful development of next-generation ADCs with improved therapeutic windows.

References

- 2. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]

The Linchpin of Targeted Therapy: An In-depth Technical Guide to the Discovery and Development of PAB-based Linkers

For Researchers, Scientists, and Drug Development Professionals

The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in precision oncology. Central to the success of these targeted therapies is the linker, a critical component that bridges the antibody to the potent cytotoxic payload. Among the most pivotal innovations in this field is the development of linkers based on a para-aminobenzyl (PAB) group. These linkers are ingeniously designed to be stable in systemic circulation and to undergo a two-stage cleavage process within the target cancer cell, ensuring the specific release of the unmodified, active drug.

This technical guide provides a comprehensive overview of the discovery, development, and core mechanics of PAB-based linkers. It delves into their mechanism of action, details key experimental protocols for their evaluation, and presents a quantitative comparison of different PAB-linker strategies.

The Core Mechanism: A Symphony of Enzymatic Cleavage and Self-Immolation

The most prevalent PAB-based linkers, such as the well-established valine-citrulline PAB (Val-Cit-PAB) system, operate on a sophisticated two-step release mechanism. This process is initiated following the internalization of the ADC into the target cancer cell and its trafficking to the lysosome.

-

Enzymatic Cleavage: Within the acidic and enzyme-rich environment of the lysosome, specific proteases, most notably Cathepsin B, recognize and cleave the dipeptide sequence (e.g., Val-Cit) of the linker.[1][2][3] This enzymatic cleavage is the crucial first step that unmasks the PAB group.

-

Self-Immolation: The cleavage of the dipeptide triggers a spontaneous, intramolecular 1,6-elimination reaction within the PAB spacer.[4] This "self-immolative" cascade results in the release of the cytotoxic payload in its original, unmodified, and fully active form, along with the formation of benign byproducts like carbon dioxide and an aza-quinone methide.[4]

This elegant mechanism ensures that the highly potent payload remains inactive and safely attached to the antibody while in circulation, minimizing off-target toxicity. The drug is only unleashed upon reaching the intended cellular compartment of the cancer cell.

Diagram of the PAB-based Linker Cleavage and Self-Immolation Pathway

Caption: General mechanism of action for PAB-based linkers in ADCs.

Quantitative Comparison of PAB-based Linker Properties

The efficacy and safety of an ADC are profoundly influenced by the properties of its linker. Key parameters include its stability in plasma, the rate of enzymatic cleavage, and its hydrophobicity, which can impact aggregation and pharmacokinetic properties. The following tables summarize available quantitative data for different PAB-based linker strategies.

| Linker Type | Dipeptide Sequence | Relative Cleavage Rate (vs. Val-Cit) | Plasma Half-Life (Human) | Plasma Half-Life (Mouse) | Key Characteristics |

| Standard | Val-Cit | 1.0 | ~230 hours[5] | ~80 hours[5] | Benchmark linker, well-characterized. Susceptible to premature cleavage in mouse plasma by carboxylesterase 1c (Ces1c).[2][5] |

| Alternative Dipeptide | Val-Ala | ~0.5[] | Stable | More stable than Val-Cit[] | Lower hydrophobicity than Val-Cit, potentially reducing aggregation.[] |

| Alternative Dipeptide | Phe-Lys | ~30 (isolated enzyme)[7] | ~30 hours[5] | ~12.5 hours[5] | Rapid cleavage by isolated cathepsin B, but less stable in plasma.[5][7] |

| Hydrophilic Modified | Glu-Val-Cit (EVC) | - | Stable | Significantly more stable than Val-Cit[8] | Increased hydrophilicity to mitigate aggregation and improve pharmacokinetics.[8] |

| Exo-Cleavable | Exo-EVC-PAB | - | Stable | Highly stable[2][9] | Peptide linker attached at the "exo" position of the PAB group to enhance stability and reduce hydrophobicity-induced aggregation.[2][9] |

| Linker Modification | HIC Retention Time (Relative) | Purpose of Modification |

| Standard Val-Cit-PAB | High | Baseline hydrophobicity. |

| PEGylated PAB | Lower | To increase hydrophilicity, reduce aggregation, and improve pharmacokinetics.[10] |

| Exo-Linker | Lower | To mask the hydrophobicity of the payload and improve stability.[2][9] |

Note: The quantitative data presented are compiled from various sources and should be considered as representative values. Direct comparison between studies may be challenging due to differing experimental conditions.

Detailed Experimental Protocols

The development and characterization of PAB-based linkers and their corresponding ADCs involve a series of critical in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Protocol 1: Synthesis of a Val-Cit-PAB-Payload Construct

This protocol outlines the general steps for the synthesis of a maleimide-functionalized Val-Cit-PAB linker conjugated to a payload, such as MMAE.

Workflow for Val-Cit-PAB-MMAE Synthesis

References

- 1. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hpst.cz [hpst.cz]

- 4. mycenax.com [mycenax.com]

- 5. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Pentynoyl-Val-Ala-PAB: A Cathepsin B-Cleavable Linker for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pentynoyl-Val-Ala-PAB is a highly specialized, enzyme-cleavable linker used in the development of antibody-drug conjugates (ADCs). ADCs are a class of targeted therapeutics that deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. The linker component of an ADC is critical to its success, requiring a balance of stability in circulation and efficient cleavage at the target site. The this compound linker is designed to meet these requirements through its unique chemical structure, which incorporates a cathepsin B-cleavable dipeptide, a self-immolative spacer, and a bioorthogonal handle for site-specific conjugation.

The core of this linker is the Valine-Alanine (Val-Ala) dipeptide, which is a substrate for the lysosomal protease cathepsin B.[] Cathepsin B is often overexpressed in the tumor microenvironment, making it an attractive target for selective drug release. Upon internalization of the ADC into a cancer cell, the Val-Ala linker is cleaved by cathepsin B within the lysosome. This cleavage event initiates the release of the cytotoxic payload via a self-immolative p-aminobenzyl carbamate (PABC) spacer.[2]

A key feature of the this compound linker is the terminal 4-pentynoyl group. This alkyne moiety serves as a bioorthogonal handle, allowing for precise, site-specific attachment of the linker-payload to an azide-modified antibody through copper-catalyzed or strain-promoted alkyne-azide cycloaddition (click chemistry). This approach enables the generation of homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which is crucial for optimizing their therapeutic index.

This technical guide provides a comprehensive overview of the this compound linker, including its synthesis, mechanism of action, and application in ADC development. It also presents a compilation of relevant quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

Quantitative Data

Antibody-Drug Conjugate (ADC) Characteristics

| Property | Val-Ala-MMAE ADC | Val-Cit-MMAE ADC | Reference |

| Aggregation (DAR ≈ 7) | No obvious increase in dimeric peak | 1.80% | [2][3] |

| Antibody Recovery Rate | Increased by 8.4% | Baseline | [2][3] |

In Vitro Cytotoxicity of Val-Ala-MMAE ADC

| Cell Line | Target | IC50 | Reference |

| SK-BR-3 | HER2+ | ~10 ng/mL | [2] |

| BT-474 | HER2+ | ~10 ng/mL | [2] |

| NCI-N87 | HER2+ | ~10 ng/mL | [2] |

| SK-OV-3 | HER2+ | ~10 ng/mL | [2] |

| MCF-7 | HER2- | >1000 ng/mL | [2] |

| MDA-MB-468 | HER2- | >1000 ng/mL | [2] |

Cathepsin B Cleavage Kinetics

| Linker | Relative Cleavage Rate | Reference |

| Val-Ala | ~50% of Val-Cit rate | [4] |

| Val-Cit | Baseline | [4] |

Experimental Protocols

Synthesis of a Val-Ala-PABC-Based Linker-Payload

The following protocol is adapted from the synthesis of a maleimido-functionalized Val-Ala-PABC-MMAE and can be modified for the synthesis of this compound by substituting the maleimidocaproyl (MC) group with a 4-pentynoyl group at the N-terminus of the dipeptide.

Materials:

-

Fmoc-Val-Ala-OH

-

p-Aminobenzyl alcohol (PABA)

-

Monomethyl auristatin E (MMAE)

-

N,N'-Disuccinimidyl carbonate (DSC)

-

Triphosgene

-

Pyridine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Piperidine

-

4-Pentynoic acid

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

Procedure:

-

Synthesis of PABC-MMAE:

-

Dissolve MMAE in anhydrous DCM and cool to 0°C.

-

Add pyridine, followed by a solution of triphosgene in DCM, and stir for 1 hour at 0°C.

-

Add a solution of p-aminobenzyl alcohol in DCM and stir for 2 hours at room temperature.

-

Purify the product by silica gel chromatography to obtain PABC-MMAE.

-

-

Synthesis of Fmoc-Val-Ala-PABC-MMAE:

-

Dissolve Fmoc-Val-Ala-OH, PABC-MMAE, and HATU in anhydrous DMF.

-

Add DIPEA and stir the mixture at room temperature for 4 hours.

-

Purify the product by silica gel chromatography to obtain Fmoc-Val-Ala-PABC-MMAE.

-

-

Fmoc Deprotection:

-

Dissolve Fmoc-Val-Ala-PABC-MMAE in a 20% solution of piperidine in DMF.

-

Stir at room temperature for 1 hour.

-

Remove the solvent under reduced pressure to obtain H2N-Val-Ala-PABC-MMAE.

-

-

Coupling of 4-Pentynoic Acid:

-

Dissolve H2N-Val-Ala-PABC-MMAE, 4-pentynoic acid, and HATU in anhydrous DMF.

-

Add DIPEA and stir the mixture at room temperature for 4 hours.

-

Purify the final product, 4-Pentynoyl-Val-Ala-PABC-MMAE, by preparative HPLC.

-

In Vitro Cathepsin B Cleavage Assay

This protocol describes a typical experiment to measure the release of a payload from an ADC in the presence of purified cathepsin B.[5]

Materials:

-

ADC with this compound linker

-

Recombinant human Cathepsin B

-

Assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5)

-

Quenching solution (e.g., 10% trifluoroacetic acid in acetonitrile)

-

HPLC system with a C18 column and UV or mass spectrometry detector

Procedure:

-

Activate Cathepsin B: Pre-incubate recombinant human cathepsin B in the assay buffer at 37°C for 15 minutes.

-

Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.

-

Initiate Reaction: Start the cleavage reaction by adding the activated cathepsin B solution to the ADC mixture. A typical final concentration is 20 nM enzyme and 1 µM ADC.[5]

-

Incubation: Incubate the reaction at 37°C.

-

Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Quench Reaction: Immediately quench the reaction by adding the quenching solution.

-

Analysis: Analyze the samples by HPLC to separate and quantify the released payload from the intact ADC.

Bioorthogonal Conjugation (Click Chemistry)

This protocol provides a general workflow for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate the 4-pentynoyl-functionalized linker-payload to an azide-modified antibody.

Materials:

-

Azide-modified monoclonal antibody

-

This compound-payload

-

Copper(II) sulfate (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate

-

Phosphate-buffered saline (PBS)

Procedure:

-

Prepare Antibody Solution: Prepare a solution of the azide-modified antibody in PBS.

-

Prepare Linker-Payload Solution: Prepare a stock solution of the this compound-payload in a compatible solvent (e.g., DMSO).

-

Prepare Copper Catalyst Solution: Prepare a fresh solution of CuSO4 and THPTA in water.

-

Prepare Reducing Agent Solution: Prepare a fresh solution of sodium ascorbate in water.

-

Conjugation Reaction:

-

To the antibody solution, add the linker-payload solution.

-

Add the copper catalyst solution.

-

Initiate the reaction by adding the sodium ascorbate solution.

-

Gently mix and incubate at room temperature for 1-4 hours.

-

-

Purification: Purify the resulting ADC using size-exclusion chromatography to remove excess linker-payload and catalyst.

-

Characterization: Characterize the ADC by methods such as hydrophobic interaction chromatography (HIC) to determine the drug-to-antibody ratio (DAR) and size-exclusion chromatography (SEC) to assess aggregation.

Visualizations

ADC Internalization and Payload Release

Caption: Mechanism of ADC internalization and payload release.

Payload (MMAE) Mechanism of Action

Caption: Downstream signaling pathway of MMAE-induced apoptosis.

Experimental Workflow for ADC Preparation and Characterization

Caption: Experimental workflow for ADC preparation and characterization.

Conclusion

The this compound linker represents a sophisticated and highly versatile tool in the field of antibody-drug conjugate development. Its design thoughtfully addresses the critical requirements for a successful ADC linker: stability in systemic circulation, selective cleavage by a tumor-associated protease, and the ability to be conjugated to an antibody with a high degree of precision and control. The Val-Ala dipeptide offers an effective substrate for cathepsin B-mediated cleavage, while the PABC spacer ensures efficient and traceless release of the cytotoxic payload. Furthermore, the inclusion of a 4-pentynoyl group facilitates the use of bioorthogonal click chemistry, enabling the production of homogeneous ADCs with optimized pharmacological properties. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to advance the next generation of targeted cancer therapies. As our understanding of the tumor microenvironment and the nuances of ADC design continues to evolve, linkers such as this compound will undoubtedly play a pivotal role in the creation of more effective and safer anticancer drugs.

References

A Technical Guide to the 4-Pentynoyl Group in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bioconjugation, the science of covalently linking biomolecules to other molecules, is a cornerstone of modern biotechnology, enabling advancements from targeted therapeutics to advanced diagnostics.[1][2] Central to this field is the need for chemical reactions that are highly specific, efficient, and operate under physiological conditions without interfering with native biological processes—a concept known as bioorthogonality.[2][3] The 4-pentynoyl group, a small chemical moiety containing a terminal alkyne, has emerged as a powerful tool in the bioconjugation toolkit. Its primary function is to serve as a bioorthogonal handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4][5][6] This guide provides an in-depth technical overview of the 4-pentynoyl group, detailing its mechanism, applications, and the experimental protocols that leverage its unique reactivity for protein analysis, drug development, and cellular imaging.

Core Functionality: A Bioorthogonal Handle for Click Chemistry

The utility of the 4-pentynoyl group is rooted in its terminal alkyne functionality.[7][8] This carbon-carbon triple bond is largely inert to the functional groups typically found in biological systems, making it an ideal bioorthogonal "handle."[3][9] It can be selectively introduced into biomolecules either through metabolic labeling or enzymatic transfer and later "clicked" to a molecule of interest that bears a complementary azide group.

The premier reaction involving the 4-pentynoyl group is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) . This reaction is renowned for its efficiency and specificity, forming a stable, covalent 1,2,3-triazole ring that links the two molecules.[5][6]

Key Characteristics of the CuAAC Reaction:

-

High Yield & Efficiency: The reaction proceeds rapidly and with high conversion rates.[6]

-

Stereospecificity: It selectively produces the 1,4-disubstituted triazole isomer.[6]

-

Biocompatibility: The reaction can be performed in aqueous buffers across a wide pH range (4 to 12), making it suitable for complex biological samples.[3][6]

-

Bioorthogonality: The alkyne and azide groups do not cross-react with other functional groups present in proteins, nucleic acids, or lipids.

Introduction and Mechanism of Action in Biological Systems

The 4-pentynoyl group can be incorporated into biomolecules, particularly proteins, using two primary strategies:

3.1 Metabolic Labeling Cells can be cultured with 4-pentynoate, an alkynyl-acetate analog.[10] This small molecule is taken up by cells and converted by cellular machinery into its coenzyme A (CoA) derivative, 4-pentynoyl-CoA .[4][10] This analog can then be utilized by enzymes that naturally use acetyl-CoA. For example, lysine acetyltransferases (KATs) can transfer the 4-pentynoyl group onto lysine residues of proteins, effectively mimicking native protein acetylation.[10][11] This process allows for the global labeling of acetylated proteins in living cells for subsequent analysis.[10]

3.2 In Vitro Enzymatic Labeling For more targeted studies, purified enzymes can be used to label specific substrates in vitro. A prominent example involves the lysine acetyltransferase p300.[4][12] By incubating a protein mixture (such as a cell lysate) with purified p300 and a supply of 4-pentynoyl-CoA, researchers can specifically label the substrates of this enzyme.[4][11] This method is instrumental in identifying the direct targets of a particular enzyme within a complex proteome.[12]

Applications in Research and Drug Development

The ability to specifically tag biomolecules with the 4-pentynoyl handle opens up numerous applications.

-

Proteomic Substrate Identification: This is a primary application. After labeling proteins with the 4-pentynoyl group, an azide-linked biotin tag can be attached via CuAAC. The biotinylated proteins can then be enriched from the complex mixture using streptavidin beads, digested, and identified by mass spectrometry. This workflow has been successfully used to discover novel substrates for enzymes like p300.[4][11][12]

-

Fluorescent Profiling: Instead of biotin, an azide-functionalized fluorophore can be attached. This allows for the visualization of labeled proteins via in-gel fluorescence scanning after SDS-PAGE, providing a rapid profile of enzyme activity or the extent of metabolic labeling.[4][11]

-

Drug Discovery: In drug development, the 4-pentynoyl group can be used to create antibody-drug conjugates (ADCs) or other targeted therapies.[2] Its small size and specific reactivity allow for precise drug attachment without significantly perturbing the biomolecule's function.

-

Material Science: The alkyne functionality can serve as a crosslinking agent in polymer synthesis, leading to materials with enhanced mechanical or thermal properties.[13]

Quantitative Data Summary

While specific kinetic data can vary significantly with experimental conditions, the following table summarizes the key characteristics and outcomes of using 4-pentynoyl derivatives in bioconjugation experiments as described in the literature.

| Parameter | Description | Typical Value / Observation | Reference |

| Metabolic Labeling Concentration | Optimal concentration of 4-pentynoate for labeling in cell culture. | 2.5 - 10 mM | [10] |

| Metabolic Labeling Time | Optimal duration for significant protein labeling in cells. | 6 - 8 hours | [10] |

| In Vitro Labeling Concentration | Concentration of 4-pentynoyl-CoA used for p300-mediated labeling in cell extracts. | 50 µM | [4] |

| Proteomic Identification | Percentage of 4-pentynoate-labeled proteins previously identified as acetylated. | ~86% | [10] |

| Reaction Type | Primary bioorthogonal reaction for the 4-pentynoyl group. | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | [4][6] |

| Reaction Rate Acceleration (CuAAC) | Increase in reaction rate compared to the uncatalyzed thermal reaction. | 10⁷ to 10⁸ fold | [6] |

Experimental Protocols

Protocol: In Vitro p300 Substrate Labeling and Fluorescent Detection

This protocol outlines a general method for identifying substrates of the lysine acetyltransferase p300 in a nuclear cell extract using 4-pentynoyl-CoA and subsequent fluorescent tagging via CuAAC.[4][11]

A. Materials and Reagents

-

HeLa cell nuclear extract

-

Recombinant p300 enzyme

-

4-pentynoyl-CoA

-

Azide-functionalized fluorophore (e.g., Azido-Rhodamine)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Copper(II) sulfate (CuSO₄)

-

SDS-PAGE loading buffer

B. Enzymatic Labeling Procedure

-

Prepare the labeling reaction mixture in a microcentrifuge tube:

-

50 µg HeLa nuclear extract

-

250 ng purified p300

-

50 µM 4-pentynoyl-CoA

-

Reaction Buffer (e.g., 50 mM HEPES, pH 8.0, 10% glycerol, 1 mM DTT)

-

-

For a negative control, prepare an identical reaction mixture lacking the p300 enzyme.

-

Incubate both reactions at 30°C for 2 hours.

-

Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

C. CuAAC "Click" Reaction Procedure

-

To the ~20 µL stopped reaction from the previous step, add the following "click" reagents in order:

-

1 µL of 1 mM Azido-Rhodamine

-

1 µL of 1 mM TCEP (freshly prepared)

-

1 µL of 1 mM TBTA in DMSO/t-butanol

-

1 µL of 1 mM CuSO₄

-

-

Vortex the mixture gently and incubate at room temperature for 1 hour, protected from light.

-

The samples are now ready for analysis.

D. Analysis

-

Load the samples onto a polyacrylamide gel (e.g., 4-20% Tris-Glycine).

-

Perform SDS-PAGE to separate the proteins by molecular weight.

-

Scan the gel using a fluorescence gel scanner at the appropriate excitation/emission wavelengths for the chosen fluorophore (e.g., Rhodamine).

-

Compare the fluorescent signal in the p300-treated sample to the negative control. Bands appearing only in the presence of p300 represent potential substrates.

Conclusion

The 4-pentynoyl group is a versatile and powerful chemical reporter whose function is defined by its terminal alkyne. This small, bioorthogonal handle provides a specific site for covalent modification via highly efficient click chemistry reactions. Its application in metabolic and enzymatic labeling has been instrumental in advancing the field of chemical biology, particularly in the identification and characterization of protein post-translational modifications and enzyme-substrate relationships. For researchers in drug development and molecular biology, the 4-pentynoyl group offers a robust and reliable method for conjugating, tracking, and isolating biomolecules in complex biological systems, solidifying its role as an indispensable tool in the modern scientific laboratory.

References

- 1. chempep.com [chempep.com]

- 2. htworld.co.uk [htworld.co.uk]

- 3. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of lysine acetyltransferase p300 substrates using 4-pentynoyl-coenzyme A and bioorthogonal proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Click chemistry - Wikipedia [en.wikipedia.org]

- 6. Click Chemistry [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Arylation Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bioorthogonal Chemical Reporters for Monitoring Protein Acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Identification of lysine acetyltransferase p300 substrates using 4-pentynoyl-coenzyme A and bioorthogonal proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Buy Pent-4-ynoyl chloride | 55183-44-3 [smolecule.com]

The Lynchpin of Targeted Therapy: A Technical Guide to the PAB Self-Immolative Spacer

For Immediate Release

[City, State] – [Date] – In the intricate world of targeted drug delivery, particularly within the burgeoning field of Antibody-Drug Conjugates (ADCs), the elegant chemistry of self-immolative spacers plays a pivotal role. Among these, the p-aminobenzyl (PAB) group has emerged as a cornerstone technology, enabling the controlled and efficient release of potent cytotoxic agents within cancer cells. This technical guide provides an in-depth exploration of the PAB spacer's mechanism, applications, and the experimental diligence required for its successful implementation, tailored for researchers, scientists, and drug development professionals.

The fundamental purpose of the PAB self-immolative spacer is to act as a stable, covalent bridge between a targeting vehicle, such as a monoclonal antibody, and a highly potent drug payload, rendering the drug inactive while in circulation.[1] Its ingenious design facilitates a triggered, rapid, and irreversible decomposition—a process of "self-immolation"—only after the ADC is internalized by the target cancer cell and a specific enzymatic cleavage event occurs.[1] This controlled release is paramount for preventing premature drug release and minimizing off-target toxicity to healthy tissues, thereby widening the therapeutic window.[1][2]

The Electron-Driven Cascade: Mechanism of Action

The self-immolative process of the PAB spacer is a classic example of a 1,6-elimination reaction.[1][3][4] This chemical cascade is not a direct enzymatic cleavage of the PAB unit itself but is rather initiated by the cleavage of an adjacent "trigger" moiety, most commonly a dipeptide sequence like valine-citrulline (Val-Cit), which is a substrate for lysosomal proteases such as Cathepsin B.[1][5][6]

The process unfolds as follows:

-

Enzymatic Cleavage: Following internalization of the ADC into the target cell's lysosome, Cathepsin B cleaves the amide bond between the citrulline residue and the PAB's amino group.[6]

-

Initiation of Self-Immolation: This cleavage exposes a free aniline nitrogen on the PAB spacer, initiating a spontaneous and rapid electronic cascade.[1]

-

1,6-Elimination: The lone pair of electrons on the newly freed aniline nitrogen pushes into the aromatic ring, leading to the cleavage of the bond at the benzylic position and the release of the drug. This process also results in the formation of an unstable quinone methide intermediate, which quickly reacts with water.[4] If the drug is attached via a carbamate linkage (forming a p-aminobenzyloxycarbonyl or PABC spacer), this elimination also releases carbon dioxide.[4]

Quantitative Analysis of PAB-based Linker Performance

The efficacy and safety of an ADC are critically dependent on the stability of the linker in systemic circulation and its efficient cleavage within the target cell. The following tables summarize key quantitative data for commonly used PAB-based linkers.

Table 1: Plasma Stability of PAB-based Linkers

| Linker System | Model System | Half-life (t½) | Comments | Reference(s) |

| Val-Cit-PAB | Human Plasma | High Stability | Generally stable in human plasma where the problematic carboxylesterase is absent. | [3] |

| Val-Cit-PAB | Mouse Plasma | Unstable | Susceptible to premature cleavage by carboxylesterase 1c (Ces1c). | [3][7] |

| Phe-Lys-PAB | Human Plasma | Reduced Stability | Shorter plasma half-life compared to Val-Cit linkers. | [8] |

| Glucuronide-PAB | Rat Plasma | > 1 week | Tandem cleavable linker showed no payload loss after one week. | [9] |

| MA-PABC | Mouse Serum | Stable | m-Amide substitution on PABC significantly improves stability in mouse serum. | [10] |

Table 2: In Vitro Efficacy of ADCs with PAB-based Linkers

| ADC | Cell Line | IC50 | Payload | Reference(s) |

| Erbitux-vc-PAB-MMAE | A549 (human lung cancer) | Not specified, but effective inhibition | MMAE | [11] |

| ADC with Sulfatase-cleavable linker | HER2+ cells | 61 and 111 pM | Not specified | [12] |

| Trastuzumab-Exo-EVC-MMAE | NCI-N87 | Highly potent | MMAE | [13] |

| cBR96-Val-Cit-PABC-Doxorubicin | Not specified | Superior to control | Doxorubicin | [14] |

Experimental Protocols

The successful development of ADCs utilizing PAB spacers requires rigorous experimental validation. Below are generalized methodologies for key experiments.

Synthesis of a Val-Cit-PABC-Payload Conjugate

The synthesis of a typical Val-Cit-PABC-payload, such as Mc-Val-Cit-PABC-MMAE, is a multi-step process.[15][16][17]

Materials:

-

Fmoc-Val-Cit-OH

-

p-aminobenzyl alcohol (PABOH)

-

Coupling agents (e.g., HATU, HOBt)

-

Bases (e.g., DIEA, NaHCO3)

-

Solvents (e.g., DMF, CH2Cl2)

-

MMAE (Monomethyl auristatin E)

-

Maleimidocaproyl (Mc) spacer

-

Protecting groups (e.g., Fmoc, Boc)

-

Deprotection reagents (e.g., piperidine, TFA)

General Procedure:

-

Dipeptide Formation: Couple Fmoc-Val-OH with L-Citrulline to form Fmoc-Val-Cit-OH.

-

Spacer Attachment: Couple the dipeptide (Fmoc-Val-Cit-OH) to p-aminobenzyl alcohol (PABOH) using a coupling agent like HATU to yield Fmoc-Val-Cit-PABOH.[18]

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the valine residue using a base like piperidine in DMF to yield H2N-Val-Cit-PABOH.

-

Maleimide Spacer Addition: React the free amine with an activated maleimidocaproyl (Mc) spacer (e.g., Mc-OSu) to form Mc-Val-Cit-PABOH.

-

Payload Conjugation: Activate the hydroxyl group of the PAB spacer (e.g., by converting it to a p-nitrophenyl carbonate) and then react it with the amine group of the payload (e.g., MMAE) to form the final drug-linker conjugate, Mc-Val-Cit-PABC-MMAE.[4]

-

Purification: Purify the final product using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).

In Vitro Plasma Stability Assay

This assay is crucial for determining the linker's stability in a biological matrix.[3]

Procedure:

-

Incubation: Incubate the ADC at a final concentration (e.g., 100 µg/mL) in fresh human or mouse plasma at 37°C.[3]

-

Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, 72, and 168 hours).[3]

-

Sample Preparation: Precipitate plasma proteins from the aliquots.

-

Analysis: Analyze the supernatant for the presence of released payload and the pellet for intact ADC using methods like LC-MS/MS.

-

Data Analysis: Calculate the percentage of intact ADC remaining at each time point relative to the 0-hour time point to determine the half-life of the linker.[3]

In Vivo Evaluation in Xenograft Models

In vivo studies are essential to assess the ADC's efficacy and pharmacokinetic profile in a living system.[11][19]

Procedure:

-

Model System: Use tumor-bearing mice (e.g., xenograft models with human cancer cell lines).[11]

-

ADC Administration: Administer a single intravenous (IV) dose of the ADC to each mouse.[3]

-

Monitoring: Monitor tumor growth over time and assess any signs of toxicity.

-

Pharmacokinetic Analysis: Collect blood samples at various time points to determine the concentration of total antibody and intact ADC in the plasma.[3]

-

Biodistribution (Optional): Radiolabel the ADC to study its distribution in different organs and the tumor.[3]

Conclusion

The p-aminobenzyl self-immolative spacer represents a triumph of rational drug design, providing a reliable and controllable mechanism for targeted drug release. Its widespread adoption in clinically approved and investigational ADCs is a testament to its pivotal role in enhancing therapeutic efficacy and safety. As our understanding of the tumor microenvironment and enzymatic pathways deepens, we can anticipate further innovations in self-immolative linker technology, building upon the foundational principles established by the PAB spacer to create even more precise and potent cancer therapies.

References

- 1. A novel bioresponsive self-immolative spacer based on aza-quinone methide reactivity for the controlled release of thiols, phenols, amines, sulfonamides or amides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. web.mit.edu [web.mit.edu]

- 3. benchchem.com [benchchem.com]

- 4. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]